molecular formula C9H16O3 B12676260 2,2-Dimethyl-6-oxoheptanoic acid CAS No. 461-11-0

2,2-Dimethyl-6-oxoheptanoic acid

Cat. No.: B12676260
CAS No.: 461-11-0
M. Wt: 172.22 g/mol
InChI Key: KDCDRDLFMIISIA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-oxoheptanoic acid is an organic compound with the molecular formula C9H16O3. It is a monocarboxylic acid with an acyl functional group. This compound is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-oxoheptanoic acid can be achieved through various organic synthesis methods. One common method involves the oxidation of 2,2-Dimethyl-6-hydroxyheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-oxoheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-6-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which includes a dimethyl substitution at the second carbon. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

461-11-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2,2-dimethyl-6-oxoheptanoic acid

InChI

InChI=1S/C9H16O3/c1-7(10)5-4-6-9(2,3)8(11)12/h4-6H2,1-3H3,(H,11,12)

InChI Key

KDCDRDLFMIISIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(C)(C)C(=O)O

Origin of Product

United States

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